N-(phenylcarbamothioyl)-4-propoxybenzamide
Description
N-(phenylcarbamothioyl)-4-propoxybenzamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties . This compound is characterized by the presence of a phenylcarbamothioyl group attached to a 4-propoxybenzamide moiety, which enhances its lipophilic and electronic nature .
Properties
IUPAC Name |
N-(phenylcarbamothioyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-13(9-11-15)16(20)19-17(22)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONAGWGSAJOBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamothioyl)-4-propoxybenzamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamothioyl)-4-propoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(phenylcarbamothioyl)-4-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent, particularly against breast cancer cells.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(phenylcarbamothioyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) . The compound may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
N-(phenylcarbamothioyl)-4-propoxybenzamide can be compared with other thiourea derivatives such as:
N-(phenylcarbamothioyl)-4-bromobenzamide: Exhibits similar anticancer activity but with different electronic properties due to the presence of a bromine atom.
N-(phenylcarbamothioyl)-4-fluorobenzamide: Similar in structure but with a fluorine atom, which may enhance its lipophilicity and biological activity.
The uniqueness of this compound lies in its specific propoxy group, which can influence its solubility, reactivity, and overall biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
